REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[C:15]3[O:14][CH:13]([CH2:16][NH:17]C(=O)OCC4C=CC=CC=4)[CH2:12][C:11]=3[CH:10]=[CH:9][CH:8]=2)[CH:2]=1.C[Si](I)(C)C>CO>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[C:15]3[O:14][CH:13]([CH2:16][NH2:17])[CH2:12][C:11]=3[CH:10]=[CH:9][CH:8]=2)[CH:2]=1
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(+)-benzyl {[7-pyridin-3-yl-2,3-dihydro-1-benzofuran-2-yl]methyl}carbamate
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C1=CC=CC=2CC(OC21)CNC(OCC2=CC=CC=C2)=O
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C1=CC=CC=2CC(OC21)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |